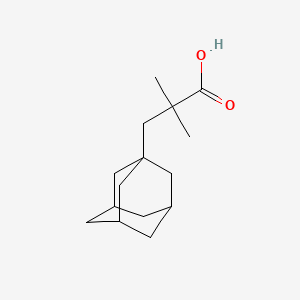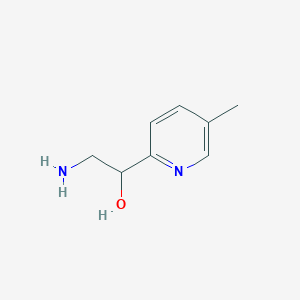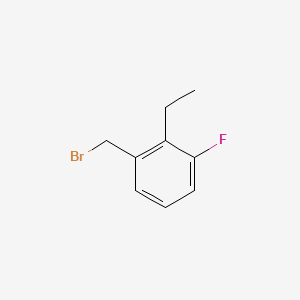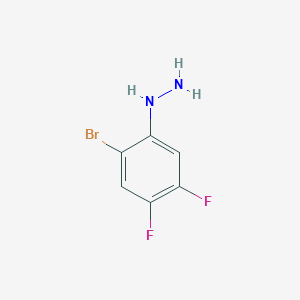
(2-Bromo-4,5-difluorophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4,5-difluorophenyl)hydrazine is an organic compound characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-difluorophenyl)hydrazine typically involves the reaction of 2-bromo-4,5-difluoroaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
- Dissolving 2-bromo-4,5-difluoroaniline in a suitable solvent such as ethanol or methanol.
- Adding hydrazine hydrate to the solution.
- Heating the reaction mixture to a temperature range of 60-80°C for several hours.
- Cooling the mixture and isolating the product through filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4,5-difluorophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenylhydrazines.
Oxidation Reactions: Formation of azo compounds or nitrogen gas.
Reduction Reactions: Formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4,5-difluorophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (2-Bromo-4,5-difluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine and fluorine atoms contribute to the compound’s reactivity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-4-fluorophenyl)hydrazine
- (2-Bromo-5-fluorophenyl)hydrazine
- (2-Chloro-4,5-difluorophenyl)hydrazine
Uniqueness
(2-Bromo-4,5-difluorophenyl)hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H5BrF2N2 |
|---|---|
Molekulargewicht |
223.02 g/mol |
IUPAC-Name |
(2-bromo-4,5-difluorophenyl)hydrazine |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-4(8)5(9)2-6(3)11-10/h1-2,11H,10H2 |
InChI-Schlüssel |
KLTYFJSQVYXJBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)Br)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


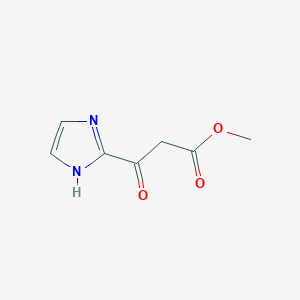
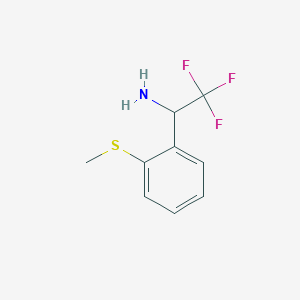
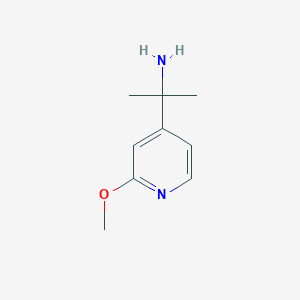


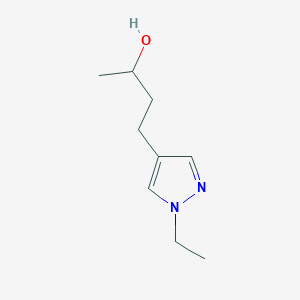
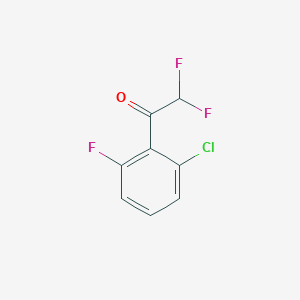
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
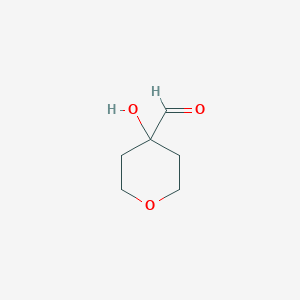
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
